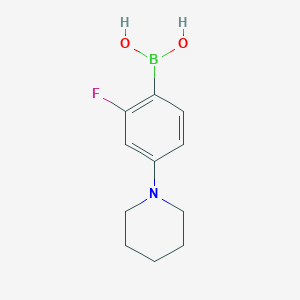
(2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. The presence of both a boronic acid group and a piperidine ring in its structure makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-fluoro-4-(piperidin-1-yl)phenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine atom can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Nucleophiles like amines, thiols.
Major Products:
Biaryls and Substituted Alkenes: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Derivatives: From nucleophilic substitution.
Scientific Research Applications
(2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid has diverse applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the piperidine ring and fluorine substituent, making it less versatile in certain reactions.
2-Fluoropyridine-5-boronic Acid: Contains a pyridine ring instead of a phenyl ring, leading to different reactivity and applications.
4-(Piperidin-1-yl)phenylboronic Acid: Similar structure but without the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness: The presence of both a fluorine atom and a piperidine ring in (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid imparts unique electronic and steric properties, enhancing its reactivity and making it a valuable reagent in organic synthesis.
Biological Activity
(2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid is a boronic acid derivative characterized by its unique structural features, including a fluorine atom at the 2-position of a phenyl ring and a piperidine moiety at the para position. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.
The molecular formula of this compound is C11H14BFN2O2, with a molecular weight of approximately 215.05 g/mol. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical contexts, including enzyme inhibition and carbohydrate binding .
The biological activity of boronic acids, including this compound, often involves their interaction with specific biological targets. These compounds can bind to enzymes or receptors, leading to alterations in cellular functions and signaling pathways. For instance, they have been studied for their potential as inhibitors of protein-protein interactions (PPIs), which are crucial in many disease processes .
Anticancer Potential
Recent research highlights the potential anticancer activity of boronic acid derivatives. For example, compounds similar in structure to this compound have shown cytotoxic effects in various cancer cell lines. The interaction with key enzymes involved in cancer progression presents a promising avenue for therapeutic development .
Case Studies and Research Findings
Structure-Activity Relationship
The structure of this compound suggests that the fluorine substitution and piperidine moiety may enhance its biological activity compared to other boronic acids. The presence of fluorine can alter electronic properties and steric hindrance, potentially improving binding affinity to biological targets .
Properties
Molecular Formula |
C11H15BFNO2 |
|---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
(2-fluoro-4-piperidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BFNO2/c13-11-8-9(4-5-10(11)12(15)16)14-6-2-1-3-7-14/h4-5,8,15-16H,1-3,6-7H2 |
InChI Key |
ZFKVUQCBOBUAAK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCCC2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















